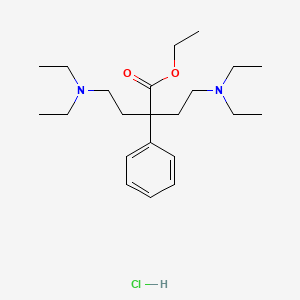
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate is a complex organic compound with a unique structure that includes multiple diethylamino groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core butanoate structure, followed by the introduction of diethylamino groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethyl chloroformate and diethylamine, under conditions that may involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may produce amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Diethylethanolamine: A related compound with similar diethylamino groups but different overall structure and properties.
Procaine: Another compound with a similar ester linkage and diethylamino groups, used as a local anesthetic.
Uniqueness
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its multiple diethylamino groups and phenyl ring make it versatile for various chemical transformations and interactions.
Properties
CAS No. |
7475-81-2 |
|---|---|
Molecular Formula |
C22H39ClN2O2 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-2-[2-(diethylamino)ethyl]-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C22H38N2O2.ClH/c1-6-23(7-2)18-16-22(21(25)26-10-5,17-19-24(8-3)9-4)20-14-12-11-13-15-20;/h11-15H,6-10,16-19H2,1-5H3;1H |
InChI Key |
ZDEOTQYGHRHBEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(CCN(CC)CC)(C1=CC=CC=C1)C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
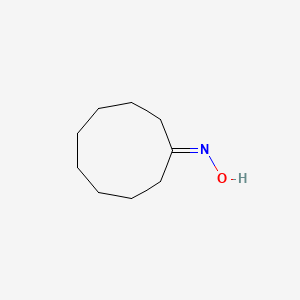
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
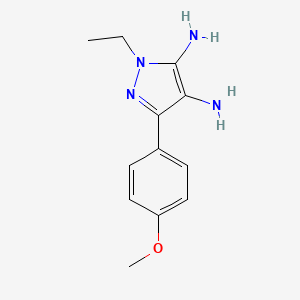
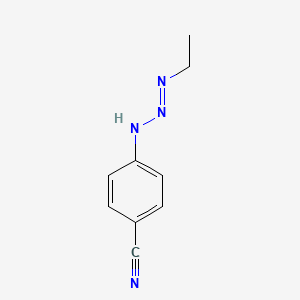

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
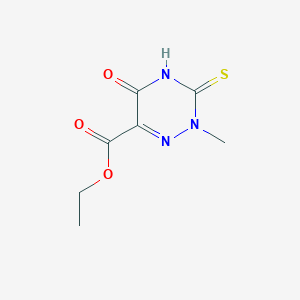
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
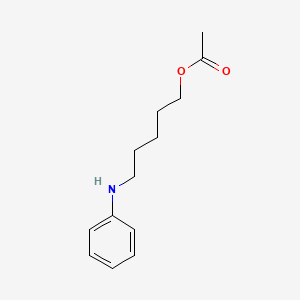
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
